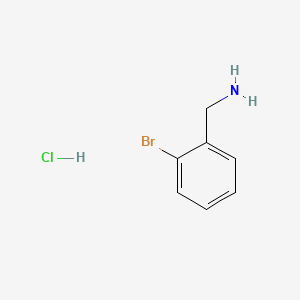

2-Bromobenzylamine hydrochloride

Description

Properties

IUPAC Name |

(2-bromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEJOHXOXKDGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369117 | |

| Record name | 2-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-63-4 | |

| Record name | Benzenemethanamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromobenzylamine hydrochloride, a key intermediate in various organic syntheses. The information presented is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical and Chemical Identifiers

This compound is a commercially available compound used in the synthesis of more complex molecules. Accurate knowledge of its physical properties is crucial for its proper handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 5465-63-4[1][2][3] |

| Molecular Formula | C₇H₈BrN·HCl or C₇H₉BrClN[1][2][4] |

| Molecular Weight | 222.51 g/mol [1][2][3] |

| Appearance | White to tan or light yellow powder, crystals, or chunks[1][2][5] |

| Melting Point | 227-230 °C[1][2][4][5][6][7] (one source reports 233.5-239.5 °C[8]) |

| Boiling Point | 243.5 °C at 760 mmHg[1] |

| Solubility | Soluble in methanol (25 mg/ml)[2][4][5][6][7] |

| Purity | Typically available in 95% to 97% purity[3][6][7] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds are outlined below. These are generalized procedures that can be applied to this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, dry sample of this compound is finely powdered using a mortar and pestle.

-

A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus along with a thermometer.

-

The sample is heated slowly, and the temperature is observed.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Analytical balance

Procedure:

-

A known volume of the solvent (e.g., methanol) is taken in a test tube.

-

A pre-weighed amount of this compound is added to the solvent.

-

The mixture is agitated using a vortex mixer or a stirring rod until the solid is completely dissolved or no more solid dissolves.[10]

-

The process is repeated with increasing amounts of the solute until saturation is reached.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/ml).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a chemical compound like this compound based on its physical properties.

Caption: Workflow for the determination of physical properties of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 5465-63-4 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5465-63-4 [chemicalbook.com]

- 5. This compound CAS#: 5465-63-4 [m.chemicalbook.com]

- 6. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. cerritos.edu [cerritos.edu]

- 10. msc-mu.com [msc-mu.com]

Solubility Profile of 2-Bromobenzylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromobenzylamine hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's solubility characteristics, along with standardized methodologies for its determination.

Introduction

This compound (C7H9BrClN, Molar Mass: 222.51 g/mol ) is a primary amine salt that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2] Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of dosage forms. This guide summarizes the available quantitative and qualitative solubility data and presents a general experimental protocol for solubility determination.

Solubility Data

The solubility of this compound has been characterized in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility is dependent on various factors, including temperature, pressure, and the purity of both the solute and the solvent.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Methanol | Alcohol | 25 mg/mL[1][2][3][4][5] | Soluble[1][2][3][4][5] |

| Ethanol | Alcohol | Data not available | Likely soluble |

| Isopropanol | Alcohol | Data not available | Data not available |

| Acetone | Ketone | Data not available | Likely soluble[6] |

| Ethyl Acetate | Ester | Data not available | Likely soluble[6] |

| Dichloromethane | Halogenated Hydrocarbon | Data not available | Likely soluble[6] |

| Chloroform | Halogenated Hydrocarbon | Data not available | Likely soluble[6] |

| Toluene | Aromatic Hydrocarbon | Data not available | Data not available |

| Diethyl Ether | Ether | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available | Likely soluble[6][7] |

*Based on the reported solubility of the closely related compound, Benzylamine hydrochloride.[6][7][8]

Factors Influencing Solubility

The solubility of amine hydrochlorides, such as this compound, in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Several factors can influence this property:

-

Polarity of the Solvent: As an ionic salt, this compound is polar. It is expected to have higher solubility in polar organic solvents like alcohols (methanol, ethanol) and aprotic polar solvents (DMSO, acetone) compared to nonpolar solvents like toluene and diethyl ether.

-

Temperature: The solubility of solids in liquids generally increases with temperature.

-

Crystal Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt will affect the energy required to solvate the ions.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the amine and chloride ions can significantly impact solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method.[9] This method is considered the gold standard for solubility measurements.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent based on the concentration determined from the analysis and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination.

References

- 1. This compound | 5465-63-4 [chemicalbook.com]

- 2. This compound | 5465-63-4 [amp.chemicalbook.com]

- 3. This compound CAS#: 5465-63-4 [m.chemicalbook.com]

- 4. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Benzylamine hydrochloride | TargetMol [targetmol.com]

- 8. chemimpex.com [chemimpex.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Melting Point and Stability of 2-Bromobenzylamine Hydrochloride

This technical guide provides comprehensive information on the physicochemical properties of 2-Bromobenzylamine hydrochloride, with a specific focus on its melting point and chemical stability. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data

The following tables summarize the key quantitative and qualitative data for this compound (CAS No: 5465-63-4).

Table 1: Melting Point of this compound

| Parameter | Value | Source |

| Melting Point | 227-230 °C | Alfa Chemistry[1], ChemicalBook[2][3], Sigma-Aldrich |

| Melting Point (clear melt) | 233.5-239.5 °C | Thermo Scientific Chemicals[4] |

Table 2: Stability and Handling of this compound

| Parameter | Information | Source |

| Chemical Stability | Stable under recommended storage conditions.[5] | |

| Sensitivity | Hygroscopic (sensitive to moisture).[2][6] | |

| Storage Conditions | Store in a cool, dry, and well-ventilated place.[7] Keep container tightly closed in an inert atmosphere at room temperature.[2][3] | |

| Incompatible Materials | Strong oxidizing agents.[5][6] | |

| Conditions to Avoid | Exposure to moisture.[5][6] | |

| Hazardous Decomposition | Under fire conditions, hazardous decomposition products may form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen halides, and hydrogen chloride gas.[5][6] | |

| Appearance | White to light yellow or tan crystalline powder, crystals, and/or chunks.[1][2][3] |

Experimental Protocols

Detailed methodologies for determining the melting point and assessing chemical stability are provided below.

This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus. The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of the melting range.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is granular)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface.[8] If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[9]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[10] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[10] To pack the sample tightly, drop the capillary tube (closed end down) through a long, narrow glass tube onto the benchtop.[9][10] The packed sample height should be 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20°C per minute) to find an approximate melting range.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[10] Insert a new sample. Heat at a medium rate until the temperature is about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[10]

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first droplet of liquid is observed.[10]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. For consistency, repeat the measurement with a fresh sample until two consistent values are obtained.

This protocol provides a general framework for evaluating the stability of this compound under various stress conditions, a process known as forced degradation. This helps identify potential degradation products and degradation pathways.[11] Analysis is typically performed using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[12]

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (acidic, neutral, basic; e.g., 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M NaOH)

-

3% Hydrogen peroxide (for oxidation)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Stability chamber or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a DMSO/buffer mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).[11]

-

Stress Conditions: Expose the compound (in solid state and/or in solution) to the following conditions.[11][13] A control sample, protected from stress, should be analyzed at each time point.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).[11]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a specified period.

-

Neutral Hydrolysis: Dilute the stock solution with purified water or PBS (pH 7.4) and incubate.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[11]

-

Thermal Degradation: Store the solid sample in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[11]

-

Photolytic Degradation: Expose the solid sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[11]

-

-

Sample Analysis:

-

At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each stressed solution.[14] Neutralize the acidic and basic samples before analysis.

-

Dissolve the solid samples subjected to thermal and photolytic stress in a suitable solvent.

-

Analyze all samples and controls by a pre-validated, stability-indicating HPLC method.[12]

-

-

Data Evaluation:

-

Quantify the amount of remaining this compound in each sample by comparing its peak area to that of the unstressed control at time zero.

-

Identify and, if possible, characterize any significant degradation products.

-

The results will indicate the compound's lability under different environmental conditions.

-

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 5465-63-4 [amp.chemicalbook.com]

- 3. This compound CAS#: 5465-63-4 [m.chemicalbook.com]

- 4. A18151.14 [thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. usp.org [usp.org]

- 13. japsonline.com [japsonline.com]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide to the Synthesis of 2-Bromobenzylamine Hydrochloride from 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromobenzylamine hydrochloride from 2-bromobenzaldehyde. The primary and most effective method detailed is the one-pot reductive amination, a cornerstone of modern amine synthesis. This document outlines the prevalent synthetic strategies, provides detailed experimental protocols, and presents quantitative data to support researchers in the practical application of these methods.

Introduction

2-Bromobenzylamine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The presence of the bromine atom on the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions, making it a key building block in medicinal chemistry. The synthesis from the readily available 2-bromobenzaldehyde via reductive amination offers an efficient and direct route to this important intermediate.

Reductive amination involves the reaction of a carbonyl compound, in this case, 2-bromobenzaldehyde, with an amine source, typically ammonia or its salt, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the desired primary amine. Subsequent treatment with hydrochloric acid affords the stable and easily handled hydrochloride salt.

Synthetic Pathways

The most common and efficient pathway for the synthesis of 2-bromobenzylamine from 2-bromobenzaldehyde is the direct one-pot reductive amination. This approach is favored for its operational simplicity and generally good yields.

Reductive Amination using a Borohydride Reducing Agent

A widely employed method involves the use of a borohydride-based reducing agent. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. While sodium borohydride is a potent reducing agent, sodium cyanoborohydride is milder and exhibits greater selectivity for the iminium ion over the starting aldehyde, which can be advantageous in preventing the formation of 2-bromobenzyl alcohol as a byproduct.[1][2][3] The reaction is typically carried out in a protic solvent like methanol or ethanol. The amine source is often an ammonium salt, such as ammonium chloride or ammonium acetate, which also serves to maintain a mildly acidic pH conducive to imine formation.

A general workflow for this process is depicted below:

Caption: General experimental workflow for the synthesis of 2-Bromobenzylamine HCl.

Titanium(IV) Isopropoxide-Mediated Reductive Amination

An alternative and highly effective method utilizes titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation.[4] This approach is particularly useful for less reactive carbonyls and can lead to cleaner reactions with high yields. The imine intermediate formed is then reduced in situ with a reducing agent like sodium borohydride.

The reaction pathway is illustrated below:

Caption: Reaction pathway for the synthesis of 2-Bromobenzylamine HCl.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from standard reductive amination procedures.

Materials:

-

2-Bromobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH), aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add dichloromethane to extract the product. Adjust the pH of the aqueous layer to >10 with a sodium hydroxide solution and extract with dichloromethane (3 x volume).

-

Isolation of Free Base: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromobenzylamine as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude 2-bromobenzylamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a slight excess of concentrated HCl) with stirring.

-

Purification: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure product.

Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination

This protocol is based on a procedure for the synthesis of N-methyl secondary amines and has been adapted for the preparation of a primary amine.[4]

Materials:

-

2-Bromobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Triethylamine (Et₃N)

-

Titanium(IV) Isopropoxide (Ti(O-i-Pr)₄)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH), absolute

-

Dichloromethane (DCM)

-

Aqueous Ammonia (2M)

-

Hydrochloric Acid (1M and concentrated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Imine Formation: To a stirred solution of 2-bromobenzaldehyde (1.0 eq), ammonium chloride (2.0 eq), and triethylamine (2.0 eq) in absolute ethanol or methanol, add titanium(IV) isopropoxide (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 8-10 hours.

-

Reduction: Add sodium borohydride (1.5 eq) to the reaction mixture and continue stirring at room temperature for an additional 7-8 hours.

-

Work-up: Quench the reaction by pouring it into 2M aqueous ammonia. Filter off the resulting inorganic precipitate and wash it with dichloromethane. Separate the organic layer of the filtrate and extract the aqueous layer with dichloromethane.

-

Purification of Free Base: Combine the organic extracts and extract the amine into 1M hydrochloric acid. Wash the acidic aqueous layer with dichloromethane. Basify the aqueous layer to a pH of 10-12 with a sodium hydroxide solution and extract the product with dichloromethane (3 x volume). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromobenzylamine.

-

Hydrochloride Salt Formation and Purification: Follow steps 5 and 6 from Protocol 1 to convert the free base to its hydrochloride salt and purify it.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and similar compounds reported in the literature. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Starting Material | Amine Source | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| 3-bromo-2-fluorobenzaldehyde | Oxime intermediate | Borane dimethylsulfide | - | - | 87 | - | [5] |

| p-bromobenzylbromide | Hexamethylenetetramine/HCl | - | Methanol | 6 hours | 75.9 | 99.6 | A related synthesis of the para-isomer |

| Aldehydes (general) | Primary amines | NaBH₄ | Methanol | - | Good | - | [1] |

| Ketones (general) | Methylamine HCl | Ti(O-i-Pr)₄ / NaBH₄ | Ethanol | 15-18 hours | Good to Excellent | - | [4] |

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde is most effectively achieved through one-pot reductive amination. The use of borohydride reagents, particularly in conjunction with a Lewis acid catalyst like titanium(IV) isopropoxide, offers a reliable and high-yielding route to this important synthetic intermediate. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound for applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 2-Bromobenzylamine Hydrochloride

Introduction

2-Bromobenzylamine hydrochloride (CAS No: 5465-63-4) is a chemical intermediate utilized in various organic syntheses.[1][2] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Detailed experimental protocols are included to assist researchers in reproducing and verifying these analytical findings.

Chemical Properties

-

Molecular Formula: C₇H₉BrClN[2]

-

Appearance: White to tan crystalline powder, crystals, or chunks.[2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 (broad) | Singlet | 3H | -NH₃⁺ |

| ~7.7 | Doublet | 1H | Aromatic H (adjacent to Br) |

| ~7.5 | Triplet | 1H | Aromatic H |

| ~7.4 | Triplet | 1H | Aromatic H |

| ~7.3 | Doublet | 1H | Aromatic H |

| ~4.1 | Singlet | 2H | -CH₂- |

Note: Data is typically acquired in a solvent like DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic C-Br |

| ~133 | Aromatic CH |

| ~131 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic C-CH₂ |

| ~43 | -CH₂- |

Note: Data is typically acquired in a deuterated solvent and referenced accordingly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3000 - 2800 | Strong, Broad | N-H stretching from the ammonium salt (-NH₃⁺) |

| ~1600, ~1470 | Medium-Strong | C=C stretching in the aromatic ring |

| ~1440 | Medium | CH₂ scissoring |

| ~1025 | Strong | C-N stretching |

| 750 - 700 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

| ~650 | Medium-Strong | C-Br stretching |

Note: Spectra can be obtained using techniques like KBr pellets or Attenuated Total Reflectance (ATR).[6][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment |

| 185/187 | Varies | [M-HCl]⁺, the molecular ion of the free base (2-Bromobenzylamine), showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

| 106 | High | [C₇H₈N]⁺, fragment resulting from the loss of the bromine atom. |

| 77 | Medium | [C₆H₅]⁺, phenyl fragment. |

Note: The exact mass of the free base (C₇H₈BrN) is approximately 184.9840 Da.[7] The hydrochloride salt itself is typically not observed in the gas phase.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.[6]

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is preferable for amine hydrochlorides due to its ability to dissolve the salt and allow for the observation of exchangeable N-H protons.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

-

Procedure (ATR method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Procedure (Direct Infusion ESI-MS Example):

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol.[2]

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire data over a mass-to-charge (m/z) range of approximately 50-500 Da.

-

The ESI process will likely result in the observation of the protonated free base, [M-Cl]⁺, corresponding to the 2-bromobenzylamine molecule.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak of the free base. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) should be clearly visible for any bromine-containing fragments.

-

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 5465-63-4 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 5465-63-4 [m.chemicalbook.com]

- 6. This compound(5465-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromobenzylamine Hydrochloride: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromobenzylamine hydrochloride (CAS No. 5465-63-4), a key building block in organic synthesis and pharmaceutical research. This document details its commercial availability, typical purity specifications, and analytical methodologies for quality assessment.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%. It is most commonly supplied as a white to light yellow crystalline powder or solid.[1][2][3] The following table summarizes the offerings from several key suppliers.

| Supplier | Stated Purity | Available Quantities | Catalog Number (Example) |

| Thermo Scientific | ≥96.0% (Titration ex Chloride)[4] | 5 g, 25 g[4] | A18151.14[4] |

| Sigma-Aldrich | 95%[2] | 5 g | 225169[2] |

| CymitQuimica (distributor for Apollo Scientific) | 97%[5] | 5 g, 25 g[5] | 54-OR2159[5] |

| HANGZHOU TIANYE CHEMICALS CO., LTD. | 98%[1] | Grams to Kilograms[1] | N/A |

| Alfa Chemistry | Not specified | Inquire for sizes[6] | N/A |

| TCI Chemical | >98.0% (T)[3] | 5 g, 25 g[3] | B1836[3] |

| Matrix Scientific | 97%[3] | 1 g[3] | 081841[3] |

Note: "T" typically refers to titration as the method of analysis. Please refer to the supplier's Certificate of Analysis for batch-specific data.

Physicochemical Properties

-

Appearance: White to light yellow crystalline powder, crystals, or chunks.[1][3][6]

-

Molecular Formula: C₇H₈BrClN[4]

-

Molecular Weight: 222.51 g/mol [5]

-

Melting Point: Typically in the range of 227-230 °C.[2][3][6] Thermo Scientific specifies a range of 233.5-239.5 °C.[4]

Experimental Protocols: Quality Assessment

A thorough quality assessment of this compound is crucial for its application in sensitive research and development projects. Below are generalized protocols for identity and purity verification.

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

-

Data Analysis: The resulting spectrum should be consistent with the known structure of this compound. Publicly available reference spectra can be used for comparison.[7] The expected signals would include peaks corresponding to the aromatic protons and the benzylic methylene protons.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the this compound in a suitable diluent (e.g., the initial mobile phase composition) to a known concentration.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for sourcing and ensuring the quality of this compound for research and development purposes.

Caption: Workflow for sourcing and quality control of this compound.

Synthesis and Purification Overview

While detailed, validated synthesis protocols are proprietary to manufacturers, a general approach to the synthesis of this compound involves the reduction of 2-bromobenzonitrile or the amination of 2-bromobenzyl bromide. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to remove unreacted starting materials and byproducts. The purity of the final product is then confirmed by the analytical methods described above.

References

- 1. N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine = 98 , solid 40616-75-9 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 5465-63-4 [chemicalbook.com]

- 4. This compound(5465-63-4) 1H NMR [m.chemicalbook.com]

- 5. 2-Bromobenzylamine 95 5465-63-4 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Bromobenzylamine hydrochloride(26177-44-6) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide to the Safe Handling and Storage of 2-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and storage requirements for 2-Bromobenzylamine hydrochloride (CAS No. 5465-63-4). The information is intended to support laboratory research and drug development activities by ensuring the safe use of this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BrClN | [1][4] |

| Molecular Weight | 222.51 g/mol | [1][5] |

| Melting Point | 227-230 °C (lit.) | [1][4][6] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Solubility | Soluble in methanol (25 mg/ml) | [1][4] |

| Boiling Point | 243.5 °C at 760 mmHg | [6] |

| Flash Point | 101 °C | [6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and the necessary precautions to mitigate risks.

Hazard Statements:

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[7][8][9]

-

Wash hands and any exposed skin thoroughly after handling (P264).[2][7]

-

Use only outdoors or in a well-ventilated area (P271).[9]

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280).[7][8][9]

-

Store in a well-ventilated place. Keep container tightly closed (P403 + P233).[2]

-

Dispose of contents/container to an approved waste disposal plant (P501).[2][8]

The logical workflow for the safe handling of this compound is illustrated in the diagram below.

Caption: Logical workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[7]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber).[7] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[7] A lab coat or other protective clothing is also required.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated respirator should be used.[7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[10]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

-

If Inhaled: Move the person to fresh air.[2][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[2][7]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Consult a physician.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and consult a physician.[7]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and to prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed to prevent moisture absorption as the compound is hygroscopic.[2][3] The recommended storage temperature is room temperature in an inert atmosphere.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2][8]

Accidental Release Measures and Disposal

-

Accidental Release: In the event of a spill, ensure adequate ventilation and evacuate personnel from the area.[3][7] Wear appropriate PPE.[7] Avoid dust formation.[3][7] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[3][7] Do not let the product enter drains.[3][7]

-

Disposal: Dispose of unused product and waste in accordance with local, regional, and national regulations.[8] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Representative Experimental Protocol: Sulfonamide Synthesis

This compound is a useful intermediate in organic synthesis. A common application is its reaction with a sulfonyl chloride to form a sulfonamide. The following is a representative, generalized protocol for such a reaction.

Objective: To synthesize N-(2-bromobenzyl)benzenesulfonamide from this compound and benzenesulfonyl chloride.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-(2-bromobenzyl)benzenesulfonamide.

The workflow for this representative experimental protocol is depicted below.

Caption: Workflow for the synthesis of a sulfonamide from this compound.

Hazardous Decomposition Products

Under fire conditions, this compound may decompose to produce toxic and corrosive fumes.

-

Hazardous Decomposition Products:

Fire Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

-

Wear a self-contained breathing apparatus for firefighting if necessary.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 4. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Versatile Role of 2-Bromobenzylamine Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Introduction

2-Bromobenzylamine hydrochloride is a pivotal building block for organic synthesis, offering a unique combination of reactive functional groups that enable the construction of complex molecular architectures. Its structure, featuring a primary amine and an aryl bromide on a benzyl scaffold, provides two distinct points for chemical modification. This guide provides an in-depth analysis of the physicochemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder.[1][2] Its hydrochloride form enhances stability and simplifies handling compared to the free base. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5465-63-4 | [1][3] |

| Molecular Formula | C₇H₉BrClN (as HCl salt) | [4] |

| Molecular Weight | 222.51 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 227-230 °C (lit.) | [1][5] |

| Solubility | Soluble in methanol (25 mg/mL) | [1][2] |

| Purity | Typically ≥97% | [3][4] |

| Boiling Point | 243.5 °C at 760 mmHg (free base) | [5] |

| Flash Point | 101 °C (free base) | [5] |

Core Synthetic Applications and Reaction Pathways

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and aryl bromide moieties. The primary amine serves as a versatile nucleophile and a handle for directing group strategies, while the bromine atom is an ideal participant in cross-coupling reactions and intramolecular cyclizations.

Figure 1: Key synthetic pathways originating from this compound.

N-Acylation: Gateway to Further Functionalization

The primary amine of 2-bromobenzylamine is readily acylated using standard conditions (e.g., acyl chlorides or anhydrides in the presence of a base) to form the corresponding amide. This transformation is not only a common synthetic step but also serves as a crucial N-protection strategy, which is often necessary before attempting subsequent reactions at the aryl bromide position, particularly palladium-catalyzed cross-couplings. The resulting amide, such as N-(2-bromobenzyl)acetamide, is a key precursor for intramolecular cyclization reactions.

Table 2: Properties of N-(2-Bromobenzyl)acetamide

| Property | Value | Reference(s) |

| CAS Number | 74315-07-4 | [6] |

| Molecular Formula | C₉H₁₀BrNO | [6] |

| Molecular Weight | 228.09 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 78-80 °C | [6] |

Experimental Protocol: Synthesis of N-(2-bromobenzyl)acetamide (Representative)

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), a base like triethylamine or pyridine (2.2 eq) is added. The mixture is cooled to 0 °C in an ice bath. Acetyl chloride (1.1 eq) is then added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

Intramolecular Cyclization: Synthesis of Isoindolinones

N-acylated 2-bromobenzylamines are excellent precursors for the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry. The cyclization can be achieved through various methods, including palladium-catalyzed carbonylation or radical cyclization. These reactions leverage the proximity of the amide N-H and the aryl bromide to form a five-membered lactam ring. The synthesis of isoindolinones from related 2-bromobenzamides via cobalt-catalyzed cyclization has also been reported, suggesting a potential pathway for derivatives of 2-bromobenzylamine.

Figure 2: Workflow for the synthesis of isoindolinones.

Experimental Protocol: Palladium-Catalyzed Intramolecular Carbonylative Cyclization (Representative)

This protocol is adapted from procedures for related o-bromobenzylamides. A mixture of the N-acylated 2-bromobenzylamine (1.0 eq), a palladium catalyst such as Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and a base (e.g., n-Bu₃N) in a suitable solvent is charged into a pressure reactor. The reactor is flushed and then pressurized with carbon monoxide (CO). The reaction is heated (e.g., to 100 °C) for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the isoindolinone product.

Sulfonamide Formation

The primary amine of this compound reacts readily with various sulfonyl chlorides in the presence of a base to form sulfonamides.[1] This reaction is robust and provides access to a wide range of derivatives, which are of significant interest in drug discovery due to the prevalence of the sulfonamide functional group in therapeutic agents.

Table 3: Representative Sulfonamide Synthesis Conditions

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Conditions | Yield | Reference |

| Primary/Secondary Amine | Ar-SO₂Cl | Pyridine or TEA | DCM | 0 °C to RT, 6-18h | Good to Excellent | [7] |

| N-Silylamine | R-SO₂Cl | (none) | Acetonitrile | Reflux, 1h | High | [8] |

Experimental Protocol: General Sulfonamide Synthesis

In a round-bottom flask, this compound (1.0 eq) is dissolved or suspended in an anhydrous solvent like dichloromethane (DCM). A base such as pyridine (2.0 eq) is added, and the mixture is cooled to 0 °C. The desired sulfonyl chloride (1.1 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the crude sulfonamide, which can be purified by chromatography or recrystallization.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][9] These reactions enable the formation of C-C and C-N bonds, respectively, providing access to complex biaryl and arylamine structures. It is important to note that the primary amine may need to be protected (e.g., as an amide or carbamate) prior to the coupling reaction to prevent interference with the palladium catalyst.

Figure 3: Palladium-catalyzed cross-coupling strategies.

Reductive Amination

2-Bromobenzylamine can participate in reductive amination with aldehydes and ketones to form secondary or tertiary amines. This reaction typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This method is a powerful tool for introducing a wide variety of substituents onto the nitrogen atom.

Experimental Protocol: Reductive Amination with Benzaldehyde (Representative)

To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in a solvent like dichloromethane or methanol, a mild acid catalyst (e.g., acetic acid) may be added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is then added portion-wise. The reaction is stirred at room temperature for several hours to overnight. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of biologically active molecules. The isoindolinone core, readily accessible from this building block, is found in a variety of compounds with therapeutic potential.

Furthermore, the structural motif of 2-bromobenzylamine is related to key intermediates in the synthesis of complex pharmaceutical agents. For instance, the anticancer drug Pazopanib, a multi-tyrosine kinase inhibitor, contains an N-methylated indazole-amine core which is coupled to other heterocyclic fragments. While not a direct precursor, the synthesis of Pazopanib highlights the importance of substituted benzylamine scaffolds in the construction of such targeted therapies.[10][11][12] The ability to functionalize both the amine and the aromatic ring of 2-bromobenzylamine allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, including N-acylation, sulfonamide formation, reductive amination, and intramolecular cyclization to form important heterocyclic scaffolds like isoindolinones. The presence of the bromine atom also opens the door to powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecular frameworks. These features make this compound an indispensable tool for chemists in academia and industry, particularly in the field of drug discovery and development.

References

- 1. Isoindolinone synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. N-(2-BROMOBENZYL)ACETAMIDE | 74315-07-4 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

The Versatility of 2-Bromobenzylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzylamine hydrochloride is a versatile and commercially available primary amine that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. Its utility is primarily centered on the nucleophilicity of the amino group and the potential for further functionalization via the bromine substituent. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of sulfonamides and other key pharmacophores. This document provides an overview of its chemical properties, representative synthetic protocols, and potential biological targets for the resulting molecules, thereby serving as a resource for researchers engaged in drug discovery and development.

Introduction

The landscape of modern drug discovery is characterized by the continuous search for novel molecular scaffolds that can be readily diversified to generate libraries of compounds for biological screening. Primary amines, such as this compound, are fundamental starting materials in this endeavor due to their reactivity and ability to participate in a wide range of chemical transformations. The presence of a bromine atom on the phenyl ring of this compound offers an additional strategic advantage, enabling post-synthesis modifications through cross-coupling reactions to further expand molecular diversity. This guide will delve into the synthetic utility of this compound and explore the potential biological activities of its derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 5465-63-4 | [1] |

| Molecular Formula | C₇H₉BrClN | [1] |

| Molecular Weight | 222.51 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 227-230 °C | [1] |

| Solubility | Soluble in methanol | [1] |

Synthetic Applications in Medicinal Chemistry

The primary amino group of this compound is a key functional handle for the construction of various bioactive scaffolds.

Synthesis of Sulfonamides

The reaction of this compound with various sulfonyl chlorides is a straightforward and widely utilized method for the synthesis of N-substituted sulfonamides.[1] The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The general synthetic scheme is depicted below.

General synthesis of N-(2-bromobenzyl)sulfonamides.

Experimental Protocol: Synthesis of N-(2-bromobenzyl)benzenesulfonamide

This protocol provides a representative procedure for the synthesis of a simple sulfonamide derivative.

-

Materials:

-

This compound (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of this compound in pyridine at 0 °C, add benzenesulfonyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2-bromobenzyl)benzenesulfonamide.

-

Further Diversification through Cross-Coupling Reactions

The bromine atom on the phenyl ring of the synthesized sulfonamides provides a handle for further structural modifications via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets and Biological Activities

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the classes of compounds that can be synthesized from it are known to target a range of biological pathways.

Kinase Inhibition

Many sulfonamide-containing compounds have been identified as potent kinase inhibitors.[4][5][6] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is often overactive in various cancers.

Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Antimicrobial Activity

Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents.[2] Derivatives of 2-bromobenzylamine could be explored for their efficacy against various bacterial and fungal pathogens. Benzyl bromide derivatives themselves have also shown antimicrobial effects.[7]

G-Protein Coupled Receptor (GPCR) Modulation

The structural motifs accessible from this compound may also be suitable for targeting G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a vast array of physiological processes and are prominent drug targets.[8][9][10][11][12]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 'R' group on the sulfonyl moiety and substitutions at the bromine position can be used to establish a structure-activity relationship (SAR). Table 2 presents hypothetical biological activity data for a series of N-(2-bromobenzyl)sulfonamide derivatives against a generic kinase to illustrate this principle.

| Compound | R Group on Sulfonyl Moiety | Substitution at 2-bromo position | Hypothetical IC₅₀ (nM) |

| 1 | Phenyl | Br | 500 |

| 2 | 4-Chlorophenyl | Br | 250 |

| 3 | 4-Methoxyphenyl | Br | 750 |

| 4 | Naphthyl | Br | 150 |

| 5 | Phenyl | 4-Fluorophenyl (via Suzuki coupling) | 300 |

| 6 | 4-Chlorophenyl | 4-Fluorophenyl (via Suzuki coupling) | 100 |

Disclaimer: The data presented in Table 2 is purely illustrative and intended to demonstrate the principles of SAR. It is not based on actual experimental results.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potentially bioactive molecules in medicinal chemistry. Its straightforward reaction with sulfonyl chlorides to produce sulfonamides, coupled with the potential for further diversification via cross-coupling reactions, makes it an attractive scaffold for the generation of compound libraries for drug discovery programs. While specific examples of clinically evaluated drugs derived directly from this precursor are not abundant in the literature, the well-established pharmacological importance of the resulting compound classes, such as sulfonamides, suggests that derivatives of this compound hold significant potential for the development of novel therapeutics targeting a variety of diseases. Further exploration of the synthetic possibilities and biological activities of compounds derived from this building block is warranted.

References

- 1. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scholarly Article or Book Chapter | Discovery of new GPCR ligands to illuminate new biology | ID: 6t053n417 | Carolina Digital Repository [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Bromobenzyl)sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel sulfonamide derivatives is a critical step in drug discovery. This document provides a detailed protocol for the synthesis of N-(2-bromobenzyl)sulfonamides using 2-bromobenzylamine hydrochloride as the starting material. The protocol is based on the well-established reaction of a primary amine with a sulfonyl chloride in the presence of a base.[3]

The 2-bromobenzyl moiety offers a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships. The general reaction scheme involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[4]

General Reaction Scheme

The synthesis proceeds via the reaction of this compound with a generic arylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.

Caption: General reaction for the synthesis of N-(2-Bromobenzyl)arylsulfonamides.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of a representative sulfonamide, N-(2-bromobenzyl)benzenesulfonamide.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) to the stirred solution. The excess base is to first neutralize the hydrochloride salt and then to quench the HCl produced during the reaction.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.[5]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), water (1 x volume of DCM), saturated NaHCO3 solution (1 x volume of DCM), and finally with brine (1 x volume of DCM).[4]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2-bromobenzyl)benzenesulfonamide.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of N-(2-bromobenzyl)benzenesulfonamide.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Amine | This compound |

| Sulfonyl Chloride | Benzenesulfonyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 18 hours |

| Yield | 85% (hypothetical) |

Table 2: Characterization Data for N-(2-Bromobenzyl)benzenesulfonamide (Hypothetical)

| Analysis | Result |

| Appearance | White solid |

| Molecular Formula | C13H12BrNO2S |

| Molecular Weight | 326.21 g/mol |